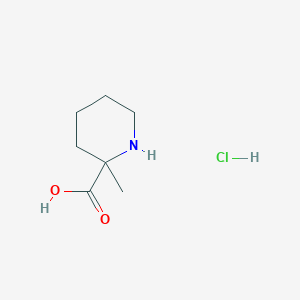
2-(4-Cycloheptylpiperazin-1-yl)acetic acid
Vue d'ensemble
Description
2-(4-Cycloheptylpiperazin-1-yl)acetic acid, also known as CHPA, is a cyclic piperidine-based compound that has been studied for its potential applications in scientific research. CHPA is a cyclic piperidine derivative with a piperazin-1-yl group attached to the 4-position of the cycloheptyl ring. It has been studied for its potential applications in medicinal chemistry, organic synthesis, and biochemistry. CHPA has also been studied for its potential applications in the field of drug discovery and development.
Applications De Recherche Scientifique
Antimicrobial Activity
The compound has been studied for its potential in combating microbial antibiotic resistance, which is a significant global health concern. Derivatives of this compound have shown promising results in in vitro antimicrobial activities, indicating their potential as novel antimicrobial agents .
Anticancer Activity
Research indicates that certain derivatives of “2-(4-Cycloheptylpiperazin-1-yl)acetic acid” have exhibited anticancer properties. These compounds have been evaluated through molecular docking studies and have shown good docking scores, suggesting their potential use in rational drug design for anticancer molecules .
Aldose Reductase Inhibition
Derivatives of this compound have been designed and synthesized to act as multifunctional aldose reductase inhibitors. This is particularly relevant in the treatment of diabetic complications, as aldose reductase is a key inhibitory target for alleviating such conditions .
Antioxidant Activity
In the context of diabetes treatment, the compound’s derivatives have also demonstrated significant antioxidant activity. This is crucial for reducing the level of oxidative stress associated with diabetic complications .
Molecular Docking Studies
The compound has been used in molecular docking studies to understand its interaction with various biological targets. These studies help in predicting the binding affinities and modes of action, which are essential for drug development .
Synthetic Chemistry
“2-(4-Cycloheptylpiperazin-1-yl)acetic acid” serves as a building block in synthetic chemistry for the creation of various bioactive compounds. Its derivatives are synthesized and their structures confirmed by physicochemical and spectral characteristics, contributing to the field of medicinal chemistry .
Propriétés
IUPAC Name |
2-(4-cycloheptylpiperazin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c16-13(17)11-14-7-9-15(10-8-14)12-5-3-1-2-4-6-12/h12H,1-11H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMMSMJCWDDWFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCN(CC2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cycloheptylpiperazin-1-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1466291.png)
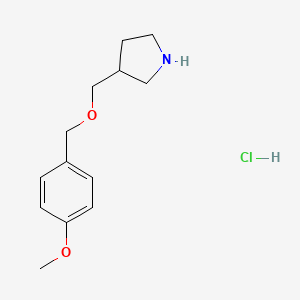
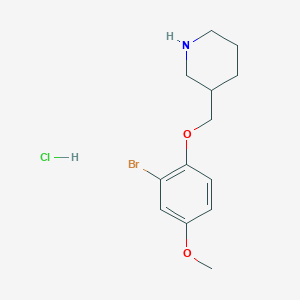
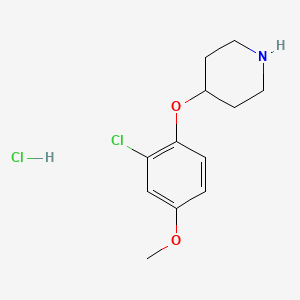
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-ol](/img/structure/B1466295.png)
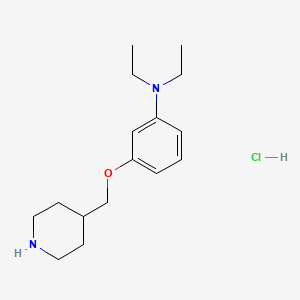

![5-Nitro-2-[2-(2-piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1466304.png)
![3-[(3,5-Difluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1466305.png)
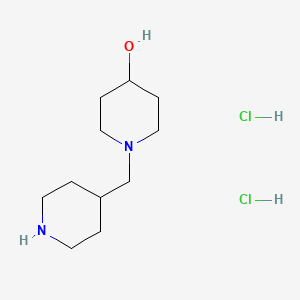
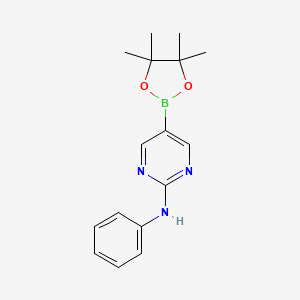

![3-[1-(4-Methylbenzoyl)piperidin-4-yl]propanoic acid](/img/structure/B1466312.png)
